An In-depth Technical Guide to 2-Fluorobenzotrichloride (CAS No. 488-98-2)
An In-depth Technical Guide to 2-Fluorobenzotrichloride (CAS No. 488-98-2)
Abstract
2-Fluorobenzotrichloride, also known as 1-fluoro-2-(trichloromethyl)benzene, is a halogenated aromatic compound of significant interest in synthetic chemistry.[1][2] Its unique molecular architecture, featuring a trichloromethyl group ortho to a fluorine atom on a benzene ring, imparts a distinct reactivity profile that makes it a valuable intermediate and building block.[1] This guide provides a comprehensive technical overview of 2-Fluorobenzotrichloride, consolidating its physicochemical properties, synthesis, key chemical transformations, and applications, with a particular focus on its role in the synthesis of pharmaceuticals and agrochemicals.[1] We will explore the mechanistic underpinnings of its reactivity, provide validated analytical methodologies for its characterization, and detail critical safety and handling protocols.
Physicochemical and Spectroscopic Properties
2-Fluorobenzotrichloride is a colorless to light yellow clear liquid at room temperature.[1][3] The presence of both fluorine and chlorine atoms on the benzene ring significantly influences its physical and chemical properties. The high electronegativity of the fluorine atom and the bulky trichloromethyl group are key determinants of its reactivity and interaction with other molecules. A summary of its core properties is presented below.
Table 1: Physicochemical Properties of 2-Fluorobenzotrichloride
| Property | Value | Source(s) |
| CAS Number | 488-98-2 | [1][4] |
| Molecular Formula | C₇H₄Cl₃F | [1][4] |
| Molecular Weight | 213.46 g/mol | [1][4] |
| Appearance | Colorless to light yellow clear liquid | [1][3] |
| Density | 1.48 g/mL (approx.) | [1] |
| Boiling Point | 75 °C at 5.3 mmHg | [1] |
| Melting Point | -20 °C | [3] |
| Refractive Index (n20/D) | 1.55 (approx.) | [1] |
| Purity | ≥ 98% (by GC) | [1] |
| Synonyms | 2-Fluoro-α,α,α-trichlorotoluene, 1-Fluoro-2-(trichloromethyl)benzene | [1][5][6] |
Spectroscopic data is crucial for the unambiguous identification and quality control of 2-Fluorobenzotrichloride. Key spectral features are available from various databases.[7][8] While specific spectra are best consulted directly from reference sources, typical ¹H NMR, ¹³C NMR, and IR spectral characteristics can be inferred from its structure. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The trichloromethyl carbon would appear as a distinct singlet in the ¹³C NMR spectrum. The IR spectrum would show characteristic C-F, C-Cl, and aromatic C-H and C=C stretching vibrations.[9]
Synthesis and Manufacturing
The industrial synthesis of 2-Fluorobenzotrichloride typically involves the free-radical chlorination of 2-fluorotoluene. This process is generally carried out under UV irradiation, which initiates the reaction.
A general representation of this synthesis is as follows:
-
Step 1: 2-Fluorotoluene is introduced into a suitable reactor.
-
Step 2: Chlorine gas is bubbled through the liquid 2-fluorotoluene.
-
Step 3: The reaction mixture is exposed to a UV light source to generate chlorine radicals.
-
Step 4: The radicals abstract hydrogen atoms from the methyl group of 2-fluorotoluene, leading to the formation of a benzyl radical.
-
Step 5: This radical then reacts with molecular chlorine in a chain reaction, leading to the stepwise replacement of all three hydrogen atoms with chlorine atoms to yield 2-Fluorobenzotrichloride.[10]
The reaction is carefully controlled to prevent over-chlorination of the aromatic ring. The crude product is then purified, typically by fractional distillation under reduced pressure, to achieve the desired purity.[10]
Caption: Workflow for the synthesis of 2-Fluorobenzotrichloride.
Key Reactions and Mechanistic Insights
The trichloromethyl group in 2-Fluorobenzotrichloride is the primary site of its reactivity, serving as a precursor to other functional groups.
Hydrolysis to 2-Fluorobenzoyl Chloride
One of the most important reactions of 2-Fluorobenzotrichloride is its hydrolysis to form 2-fluorobenzoyl chloride (CAS No. 393-52-2). This transformation is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃), in the presence of a controlled amount of water.[10][11]
Reaction: C₆H₄(F)CCl₃ + H₂O --(FeCl₃)--> C₆H₄(F)COCl + 2HCl
This reaction is mechanistically significant. The Lewis acid catalyst polarizes one of the C-Cl bonds, making the carbon atom more susceptible to nucleophilic attack by water. Subsequent elimination of HCl leads to the formation of the acid chloride. 2-Fluorobenzoyl chloride is itself a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[11]
Conversion to 2-Fluorobenzotrifluoride
2-Fluorobenzotrichloride can be converted to 2-fluorobenzotrifluoride (CAS No. 392-85-8) through a halogen exchange reaction (halex reaction). This is typically achieved by treating it with a source of fluoride ions, such as hydrogen fluoride (HF), often under pressure and at elevated temperatures.
Reaction: C₆H₄(F)CCl₃ + 3HF --> C₆H₄(F)CF₃ + 3HCl
This reaction underscores the utility of 2-Fluorobenzotrichloride as a precursor to trifluoromethylated aromatic compounds, which are of immense interest in drug development due to the unique properties conferred by the trifluoromethyl group.[12][13]
Caption: Key chemical transformations of 2-Fluorobenzotrichloride.
Applications in Medicinal Chemistry and Drug Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[12][13] 2-Fluorobenzotrichloride serves as a key starting material for introducing fluorine-containing moieties into complex molecules.[1]
-
Precursor to Trifluoromethyl Groups: As detailed above, its conversion to 2-fluorobenzotrifluoride provides a route to the valuable 2-fluorobenzotrifluoride building block. The trifluoromethyl group is a common feature in many modern pharmaceuticals, where it can act as a lipophilic hydrogen bond donor and block metabolic oxidation.[12][14]
-
Synthesis of Fluorinated Active Pharmaceutical Ingredients (APIs): Through its conversion to 2-fluorobenzoyl chloride and other derivatives, it serves as an intermediate in the synthesis of various APIs.[1] The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[13]
-
Agrochemicals: Similar to its role in pharmaceuticals, 2-Fluorobenzotrichloride is also used in the synthesis of advanced herbicides and insecticides, where the fluorine atom can enhance the compound's efficacy and stability.[1]
Analytical Characterization Techniques
Ensuring the purity and identity of 2-Fluorobenzotrichloride is critical for its intended applications. A combination of chromatographic and spectroscopic methods is typically employed.
Protocol: Purity Assessment by Gas Chromatography (GC)
This method is suitable for determining the purity of 2-Fluorobenzotrichloride and identifying any volatile impurities.[15]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
-
Sample Preparation: Dilute the sample of 2-Fluorobenzotrichloride in a suitable solvent (e.g., acetone or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Safety, Handling, and Toxicology
2-Fluorobenzotrichloride is a hazardous chemical and must be handled with appropriate precautions.[5]
-
Hazard Statements: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[16] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[16][17]
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[16]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[16][18]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Recommended storage temperature is between 2 - 8 °C.[1]
-
Toxicological Data: Detailed toxicological studies are limited. However, due to its reactive nature and the presence of chlorine and fluorine, it should be treated as a toxic substance.[17]
Conclusion
2-Fluorobenzotrichloride (CAS No. 488-98-2) is a versatile and reactive chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its value lies in the strategic placement of a fluorine atom and a trichloromethyl group on an aromatic ring, which allows for its conversion into other important building blocks like 2-fluorobenzoyl chloride and 2-fluorobenzotrifluoride. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.
References
-
2-Fluorobenzotrichloride . Chem-Impex.
-
2-Fluorobenzotrichloride | 488-98-2 . Sigma-Aldrich.
-
2-Fluorobenzotrichloride | 488-98-2 . Sigma-Aldrich.
-
2-FLUOROBENZOTRICHLORIDE | 488-98-2 . ChemicalBook.
-
Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine . Agency for Toxic Substances and Disease Registry (ATSDR).
-
2-Fluorobenzotrichloride | CAS 488-98-2 . Santa Cruz Biotechnology.
-
2-FLUOROBENZOTRICHLORIDE(488-98-2) IR Spectrum . ChemicalBook.
-
2-Fluorobenzotrifluoride (392-85-8) 1H NMR spectrum . ChemicalBook.
-
AB103863 | CAS 488-98-2 . abcr Gute Chemie.
-
2-CHLORO-4-FLUOROBENZOTRICHLORIDE - Safety Data Sheet . ChemicalBook.
-
2-Fluoro-5-bromobenzotrifluoride(393-37-3) 1H NMR spectrum . ChemicalBook.
-
Aldrich FT-IR Collection Edition II . Thermo Fisher Scientific.
-
2-FLUOROBENZOTRICHLORIDE(488-98-2) 1H NMR spectrum . ChemicalBook.
-
1-Fluoro-2-(trichloromethyl)benzene SDS, 488-98-2 Safety Data Sheets . ECHEMI.
-
SAFETY DATA SHEET - 2-Fluorobenzotrifluoride . Fisher Scientific.
-
Cas 88578-92-1, 2-CHLORO-4-FLUOROBENZOTRICHLORIDE . LookChem.
-
Supporting Information for a scientific publication .
-
Supporting Information for a scientific publication . The Royal Society of Chemistry.
-
SAFETY DATA SHEET . Sigma-Aldrich.
-
2-Fluorobenzotrichloride | 488-98-2 . Tokyo Chemical Industry (India) Pvt. Ltd.
-
4-Fluorobenzotrichloride - SAFETY DATA SHEET .
-
The preparation method of 2-bromo-5-fluorobenzotrifluoride . Google Patents.
-
2-Chloro-4-fluorobenzotrichloride . PubChem.
-
2-Fluorobenzotrichloride . LookChem.
-
Preparation method for 4-fluorobenzoyl chloride . Google Patents.
-
Fluorine in drug discovery: Role, design and case studies .
-
2-Fluorobenzotrichloride, 25G - F0290-25G . Lab Pro Inc.
-
Application Notes and Protocols: 3,4-Dichloro-2-fluorobenzotrifluoride in Fluorination Reactions . Benchchem.
-
Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples . Analytical Methods (RSC Publishing).
-
Analytical Methods . RSC Publishing.
-
2-Chloro-6-fluorobenzyl chloride . NIST WebBook.
-
2-Fluorobenzoyl chloride(393-52-2)IR1 . ChemicalBook.
-
The Role of 2-Fluorobenzoyl Chloride in Modern Chemical Synthesis .
-
Benzene, 1-fluoro-2-(trichloromethyl)- . PubChem.
-
A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment . Benchchem.
-
2-Fluorobenzoyl chloride . PubChem.
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs . PubMed Central.
-
Applications of Fluorine in Medicinal Chemistry . PubMed.
-
Preparation of chlorobenzotrifluoride compounds . Google Patents.
-
2-Fluorobenzotrichloride | 488-98-2 . Sigma-Aldrich.
-
The Role of Fluorinated Intermediates in Modern Drug Discovery .
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Benzene, 1-fluoro-2-(trichloromethyl)- | C7H4Cl3F | CID 68104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. 2-Fluorobenzotrichloride | 488-98-2 [sigmaaldrich.com]
- 6. 2-Fluorobenzotrichloride | 488-98-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2-FLUOROBENZOTRICHLORIDE(488-98-2) IR Spectrum [m.chemicalbook.com]
- 8. 2-FLUOROBENZOTRICHLORIDE(488-98-2) 1H NMR [m.chemicalbook.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. 2-CHLORO-4-FLUOROBENZOTRICHLORIDE - Safety Data Sheet [chemicalbook.com]
